![molecular formula C6H5BrN2O3 B15056017 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C6H5BrN2O3. This compound is characterized by its unique structure, which includes a bromine atom and a carboxylic acid group attached to a pyrazolo[5,1-b]oxazole ring system.
準備方法
The synthesis of 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a pyrazolo[5,1-b]oxazole precursor followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM). Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
化学反応の分析
6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
類似化合物との比較
6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid can be compared with other similar compounds, such as:
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.
2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: Similar structure but without the bromine atom, leading to different chemical properties and reactivity.
2H,3H-Pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid: Another related compound with variations in the ring system and functional groups.
特性
分子式 |
C6H5BrN2O3 |
|---|---|
分子量 |
233.02 g/mol |
IUPAC名 |
6-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O3/c7-4-3(6(10)11)5-9(8-4)1-2-12-5/h1-2H2,(H,10,11) |
InChIキー |
VMCNHYPUJDZMDF-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C(=NN21)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
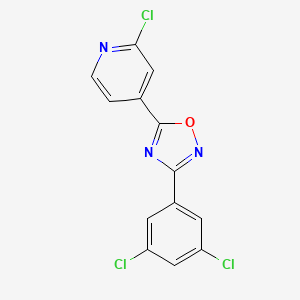
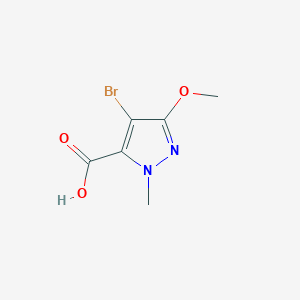
![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
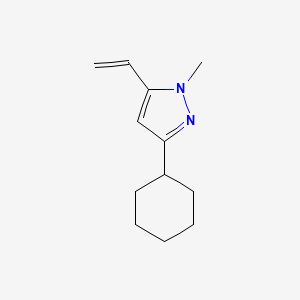
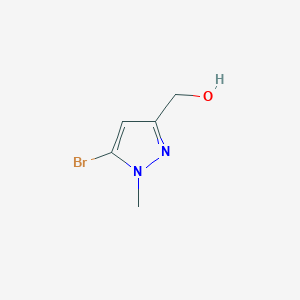
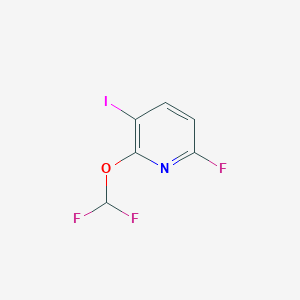

![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)
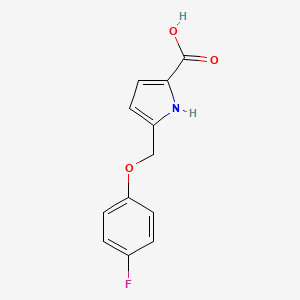
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
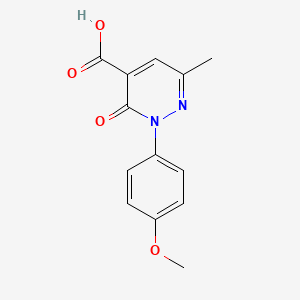
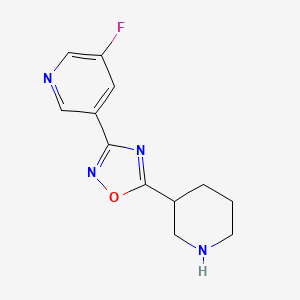
![8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
